1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H32Cl2N2O4 and its molecular weight is 423.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the dopamine receptor , specifically the D2 and D3 subtypes . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain.
Mode of Action
This compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, mimicking the action of dopamine . It also displays α2-adrenergic antagonist properties , which means it blocks the action of α2-adrenergic receptors .
Biochemical Pathways
Upon activation of the dopamine receptors, this compound influences the GABA-ergic neurotransmission in the brain . This results in the modulation of various downstream effects, including the regulation of motor control, reward, and cognitive functions.
Pharmacokinetics
The compound exhibits high GI absorption and is a substrate for P-gp . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two types of metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys, with about 50% excreted within 24 hours and nearly all cleared within 48 hours . Approximately 25% is excreted through the bile .
Result of Action
The activation of dopamine receptors by this compound can lead to a variety of effects, including improved memory and attention, increased velocity of psychomotor reactions, and lability of nervous processes . It has also been shown to exhibit anticonvulsant and antidepressant activity .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-butoxypropan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4.2ClH/c1-2-3-10-23-14-17(22)13-21-8-6-20(7-9-21)12-16-4-5-18-19(11-16)25-15-24-18;;/h4-5,11,17,22H,2-3,6-10,12-15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQOEPDBKTFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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